molecular formula C11H15NO B1315947 2,2-Dimethyl-chroman-4-ylamine CAS No. 220634-41-3

2,2-Dimethyl-chroman-4-ylamine

Cat. No. B1315947
M. Wt: 177.24 g/mol
InChI Key: YSTIIIRGSQEQNH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-chroman-4-ylamine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is also known by its IUPAC name 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine .


Molecular Structure Analysis

The InChI code for 2,2-Dimethyl-chroman-4-ylamine is 1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 . The compound contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .

Scientific Research Applications

Synthesis and Biological Activity Studies

2,2-Dimethyl-chroman-4-ylamine and its analogs have been extensively researched for their potential applications in various fields of scientific research. One notable application is in the synthesis of novel compounds with promising biological activities. For instance, Chopra et al. (2019) developed synthetic piperine analogs, including 2,2-dimethyl-chroman-6-yl pentadienoic acid amides, which showed significant potential as inhibitors of the Staphylococcus aureus NorA efflux pump. This study highlighted the compound's ability to enhance the activity of ciprofloxacin against both NorA overexpressing and wild-type Staphylococcus aureus isolates, suggesting a potential application in combating antibiotic resistance (Chopra, Dhingra, & Dhar, 2019).

Crystallographic Characterization and Material Studies

Vrabel et al. (2017) reported on the crystal and electronic structure of a new spiro-derivative, methyl (2R,4S)-4-(benzothiazol-2-ylamino)-8,8´-dimethoxyspiro[chroman-2,2´-chromene]-3´-carboxylate. The study detailed the crystal structure and intermolecular interactions, providing insights into the compound's potential applications in material science and crystallography (Vrabel, Sivý, Švorc, Svetlik, & Marchalin, 2017).

Antiviral Activities

Research on chromones derived from Cassia fistula stems, including compounds with structural similarities to 2,2-Dimethyl-chroman-4-ylamine, revealed anti-tobacco mosaic virus (anti-TMV) activities. This indicates potential applications in the development of antiviral agents. Specifically, one of the compounds demonstrated a high inhibition rate against TMV, suggesting the chromone derivatives' role in plant protection and antiviral research (Li, Meng, Yang, Qin, Xia, Ye, Gao, & Hu, 2014).

Future Directions

Chromanone and its derivatives, including 2,2-Dimethyl-chroman-4-ylamine, are significant structural entities in medicinal chemistry. They act as major building blocks in a large class of medicinal compounds and exhibit a broad variety of remarkable biological and pharmaceutical activities . Future research could focus on improving the methodologies of chromanone-derived compounds and exploring their potential applications in various fields .

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTIIIRGSQEQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571719
Record name 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-chroman-4-ylamine

CAS RN

220634-41-3
Record name 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2′-hydroxyacetophenone (5.0 mL), acetone (4.7 mL), and pyrrolidine (5.4 mL) in 150 mL of methanol was stirred for 66 hours. The mixture was concentrated and treated with aqueous HCl (pH<1). The acidic layer was extracted twice with ethyl ether, which was dried and concentrated to provide 2,2-dimethylchroman-4-one. The 2,2-dimethylchroman-4-one was dissolved in 300 mL of methanol and treated with ammonium acetate (65 g) and sodium cyanoborohydride (2.5 g) for 24 hours. The resulting mixture was concentrated to 100 mL and diluted with 300 mL water. Concentrated HCl was carefully added until the pH was less than 1 and the acidic mixture was extracted with ethyl ether. The acidic phase was made basic with KOH and then extracted twice with ethyl ether. The basic extracts were dried and concentrated to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, B Liu, X Searle, C Yeung, A Bogdan… - 2018 - ACS Publications
Cystic fibrosis (CF) is a multiorgan disease of the lungs, sinuses, pancreas, and gastrointestinal tract that is caused by a dysfunction or deficiency of the cystic fibrosis transmembrane …
Number of citations: 66 pubs.acs.org

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